Physicochemical Profiling and Synthetic Dynamics of 1,3-bis(2-nitrophenyl)urea
Physicochemical Profiling and Synthetic Dynamics of 1,3-bis(2-nitrophenyl)urea
Executive Summary
As a Senior Application Scientist, I approach the characterization of 1,3-bis(2-nitrophenyl)urea (also known as 2,2'-dinitrocarbanilide or N,N'-bis(2-nitrophenyl)urea) not merely as a static chemical entity, but as a dynamic participant in synthetic workflows and advanced material matrices. This compound, characterized by its dual ortho-nitro substitutions on a central urea pharmacophore, presents unique steric and electronic properties. It serves as a critical intermediate in the synthesis of biologically active compounds[1], a degradation marker in propellant stabilizers[2], and a structural analog in anticoccidial drug research[3].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating protocol for its synthesis.
Physicochemical Profiling & Structural Dynamics
The physical behavior of 1,3-bis(2-nitrophenyl)urea is heavily dictated by the strong electron-withdrawing nature and steric bulk of the ortho-nitro groups. Crystallographic analyses of ortho-substituted diaryl ureas demonstrate that steric hindrance between the bulky nitro groups and the urea carbonyl forces the phenyl rings out of the urea plane, resulting in torsion angles of approximately 40°[4]. This deviation from planarity significantly influences its solid-state packing, solubility profile, and receptor-binding thermodynamics compared to its para-substituted analogs.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, providing the foundational data required for stoichiometric calculations and analytical validation[5],[6],[7].
| Property | Value | Causality / Scientific Significance |
| Chemical Name | 1,3-bis(2-nitrophenyl)urea | IUPAC standard nomenclature. |
| CAS Registry Number | 13201-86-0 | Unique identifier for regulatory and inventory compliance[8]. |
| PubChem CID | 241638 | Primary database key for structural informatics[5]. |
| Molecular Formula | C13H10N4O5 | Dictates the exact mass and elemental composition[5]. |
| Molar Mass | 302.24 g/mol | Critical for precise stoichiometric calculations in synthesis[5]. |
| Melting Point | 225.4–226.1 °C | High MP indicates a robust intermolecular hydrogen-bonding network[6]. |
| Density | 1.561 g/cm³ | Reflects dense crystal packing despite steric torsion[7]. |
| Boiling Point | 394.1 °C | High BP; the compound typically undergoes thermal degradation before boiling[7]. |
| Appearance | Light yellow solid | Coloration is driven by the chromophore effect of conjugated nitroaromatic rings[6]. |
Mechanistic Pathway & Synthesis Workflow
The most robust method for synthesizing 1,3-bis(2-nitrophenyl)urea involves the nucleophilic addition of 2-nitroaniline to 2-nitrophenyl isocyanate[2]. The reaction is driven by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.
Because the ortho-nitro group strongly withdraws electron density via both inductive and resonance effects, the nucleophilicity of 2-nitroaniline is significantly diminished. To overcome this high activation energy barrier, the reaction must be supplied with ample thermal energy, typically achieved by refluxing in a high-boiling, non-polar solvent like toluene (b.p. 110 °C)[2].
Caption: Synthesis workflow of 1,3-bis(2-nitrophenyl)urea via isocyanate addition.
Self-Validating Experimental Protocol: Synthesis & Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale (causality) and built-in quality control checkpoints to verify the success of the reaction without requiring immediate advanced spectroscopic analysis.
Objective: High-yield synthesis of 1,3-bis(2-nitrophenyl)urea via isocyanate coupling[2].
Materials Required:
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2-Nitroaniline (6.08 g, 0.044 mol)
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2-Nitrophenyl isocyanate (0.04 mol)
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Anhydrous Toluene (100 mL)
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Cold Hexanes (for washing)
Step-by-Step Methodology:
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Preparation of the Nucleophile: Dissolve 6.08 g of 2-nitroaniline in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer.
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Causality: Anhydrous conditions are critical. The presence of water would cause the competitive hydrolysis of the isocyanate into a primary amine, generating unwanted side products and reducing the yield of the target symmetrical urea.
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Electrophile Addition: Slowly add 0.04 mol of 2-nitrophenyl isocyanate (dissolved in 50 mL of anhydrous toluene) dropwise to the reaction flask at room temperature.
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Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2 hours[2].
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Causality: The deactivated nature of the ortho-nitro substituted amine requires sustained kinetic energy to drive the nucleophilic attack on the isocyanate carbon to completion.
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-
Product Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. A light yellow precipitate will form.
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Causality: The highly polar, hydrogen-bonded urea product has exceptionally low solubility in cold, non-polar solvents like toluene, driving the equilibrium forward via precipitation.
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Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold hexanes (3 x 20 mL) and dry under a vacuum.
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Causality: Hexane washes remove any unreacted, highly soluble starting materials (aniline or isocyanate traces) without dissolving the target urea.
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-
Self-Validation (Quality Control): Determine the melting point of the dried solid.
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Validation Check: A sharp melting point between 225.4–226.1 °C confirms high purity[6]. A depressed or broad melting range indicates trapped solvent or unreacted starting materials, necessitating recrystallization from ethanol.
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Analytical Signatures
For rigorous structural confirmation, researchers should compare their synthesized batches against established spectroscopic benchmarks[6]:
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Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
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3342: N-H stretch (Hydrogen-bonded).
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3049: Aromatic C-H stretch.
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1667: C=O stretch (Urea carbonyl). Note: The frequency is lower than a standard free amide due to extensive hydrogen bonding and conjugation.
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1579, 1515: Asymmetric stretching of the -NO2 groups.
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Mass Spectrometry (ESI): Exact mass calculations for the sodium adduct (C13H10N4O5Na) require an m/z of 325.0549, which aligns with experimental findings[6].
Applications in Advanced Materials & Pharmacology
Understanding the behavior of 1,3-bis(2-nitrophenyl)urea unlocks its utility across diverse scientific domains:
Propellant Stabilization Chemistry: In the defense and materials sector, ethyl Centralite is a ubiquitous stabilizer used in single, double, and triple base propellants. As the propellant ages and deteriorates, it releases nitrogen oxides (NOx). Ethyl Centralite scavenges these radicals and is subsequently converted into a variety of nitro-urea derivatives. 1,3-bis(2-nitrophenyl)urea (2,2'-dinitrocarbanilide) is a key intermediate and degradation product in this pathway, serving as a biomarker for the degradation state of the propellant[2].
Anticoccidial Drug Development (Pharmacology): The compound is a structural isomer of 4,4'-dinitrocarbanilide (DNC), which is the active anticoccidial component of Nicarbazin—a widely used veterinary drug in poultry[3]. By studying the 2,2'-isomer (1,3-bis(2-nitrophenyl)urea), drug development professionals can map the structure-activity relationship (SAR) of carbanilide-based parasiticides. The ortho-nitro positioning alters the molecule's ability to form specific hydrogen bonds with biological targets, providing a comparative baseline for evaluating the antagonistic or synergistic effects of modified urea derivatives[3],[1].
References
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PubChem: "1,3-Bis(2-nitrophenyl)urea | C13H10N4O5 | CID 241638". National Center for Biotechnology Information. URL:[Link]
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ResearchGate: "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine". URL:[Link]
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DTIC (Defense Technical Information Center): "Syntheses and Characterisations of Derivatives of Ethyl Centralite". URL:[Link]
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University of Southampton Research Repository: "Beyond standard resolution experimental structural studies of anion-receptor complexes". URL:[Link]
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Ovid: "Antagonistic Effect of Thiocarbanilide on 4,4'-Dinitrocarbanilide, - A Component of Nicarbazin". URL:[Link]
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